Dimethyl 2,3-naphthalenedicarboxylate

Polymer Synthesis Material Science Process Engineering

Researchers requiring 2,3-NDC for MOF synthesis face isomer contamination that alters topology. The sterically hindered ortho-like ester geometry of this diester enforces 1D coordination polymer architectures (e.g., isoreticular to CAU-15), whereas 2,6- or 1,4-isomers generate undesired 3D networks. • Guarantees 1D chain topology with Ga³⁺/Ln³⁺ ions for anisotropic materials • Low melt point (52-54°C) enables sub-100°C polyester synthesis on existing PET-like lines • ≥97% purity ensures reproducible lanthanide luminescence tuning (Vis to NIR) Specify the 2,3-isomer to avoid topological mismatch.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 13728-34-2
Cat. No. B078348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,3-naphthalenedicarboxylate
CAS13728-34-2
Synonymsdimethyl 2,3-naphthalenedicarboxylate
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC
InChIInChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3
InChIKeyMPDGBCOIHNLQMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,3-Naphthalenedicarboxylate Overview


Dimethyl 2,3-naphthalenedicarboxylate (CAS 13728-34-2) is a fused-ring aromatic diester with a C14H12O4 molecular formula and a molecular weight of 244.24 g/mol. As a crystalline solid with a melting point range of 52–54 °C and a boiling point of 141–145 °C at 1 mmHg , it is a versatile building block for coordination polymers, supramolecular assemblies, and functional materials. The 2,3-substitution pattern places the ester groups in a sterically hindered, ortho-like geometry on the naphthalene core, which profoundly influences its reactivity and the topology of derived materials. This compound serves as a key precursor for metal-organic frameworks (MOFs) [1] and luminescent lanthanide complexes [2].

Workflow
Metal-organic framework (MOF) and coordination polymer synthesis
Selection
2,3-substitution pattern for steric topology control
Use Context
Lanthanide-based luminescent and magnetic materials

Why Dimethyl 2,3-Naphthalenedicarboxylate Cannot Be Substituted


The substitution pattern of the ester groups on the naphthalene ring dictates the molecule's geometry, electronic properties, and resulting material performance. The 2,3-isomer is sterically hindered and possesses an asymmetric geometry, which leads to fundamentally different coordination chemistry and material properties compared to the symmetric, linear 2,6-isomer [1] or the 1,4-isomer [2]. Substituting the 2,3-isomer with a more readily available analog will inevitably alter the topology, thermal stability, and functionality of the final product, as shown by direct comparative studies in MOF synthesis [1] and cyclodextrin inclusion behavior [3]. These differences are not incremental but qualitative, affecting whether a desired structure or property can be achieved at all. Therefore, the selection of the 2,3-isomer is a critical design parameter, not a commodity choice.

!
2,6-isomer substitution may shift topology – The symmetric 2,6-ester yields 3D frameworks, not the 1D chain architecture enforced by the 2,3-isomer.
!
1,4-isomer alters coordination geometry – Different carboxylate positions lead to distinct pore structures and dynamic behavior, requiring independent validation.
!
Reactivity profile differs – Steric hindrance and electronic effects in the 2,3-diester may not transfer to 2,6- or 1,4-analogs; confirm suitability for target synthesis.

Dimethyl 2,3-Naphthalenedicarboxylate: Key Quantitative Comparisons


Lower Melting Point Enhances Processability

Dimethyl 2,3-naphthalenedicarboxylate exhibits a melting point of 52–54 °C, which is substantially lower than that of the 1,4-isomer (65–69 °C) and the 2,6-isomer (approximately 190 °C) [1]. This lower melting point translates into a significant advantage for applications requiring molten-state handling or low-temperature processing. For instance, the 2,6-isomer requires heating to 190°C for melt processing [1], whereas the 2,3-isomer can be melted and processed at temperatures below 60°C, reducing energy consumption and thermal degradation risks.

Melting point
Head-to-head
52–54 °C (2,3-isomer) vs 65–69 °C (1,4) and ~190 °C (2,6)
Supports low-temperature melt processing context
Literature values, standard pressure
Polymer Synthesis Material Science Process Engineering

Unique γ-Cyclodextrin Inclusion Mode Avoids Excimer Fluorescence

In aqueous solution, the inclusion behavior of dimethyl 2,3-naphthalenedicarboxylate (23DNC) with γ-cyclodextrin (γ-CD) differs qualitatively from its 2,6- and 2,7-isomers. A comparative fluorescence study [1] showed that while 26DNC and 27DNC form 2:2 γ-CD:guest inclusion complexes that lead to excimer fluorescence, 23DNC forms a unique 1:2 γ-CD:guest inclusion complex. Critically, this 1:2 complex for 23DNC results in no observable excimer fluorescence [1]. This contrasts with the excimer fluorescence observed for the 2,6- and 2,7-isomers under identical conditions [1].

γ-CD inclusion
Head-to-head
1:2 γ-CD:guest complex; no excimer fluorescence observed
Unique stoichiometry avoids excimer emission
Aqueous solution, comparative fluorescence study
Supramolecular Chemistry Host-Guest Chemistry Fluorescence Spectroscopy

Enforced 1D Chain Topology and Reversible Dehydration

The use of 2,3-naphthalenedicarboxylate as a linker results in distinct MOF topologies compared to the 1,4- and 2,6-isomers. A 2020 study [1] demonstrated that with Ga3+ ions, the 2,3-ndc linker forms the compound [Ga2(OH)4(2,3-ndc)]·H2O, which is isoreticular to CAU-15 and features a 1D chain structure. In contrast, the 1,4-ndc linker yields a 3D MIL-53 type framework with two different pore sizes (5.5 x 5.5 Å and 9 x 9 Å), and the 2,6-ndc linker forms a 3D MIL-69 type structure [1]. Furthermore, while the 1,4-ndc compound is non-porous to nitrogen but adsorbs water (155 mg g⁻¹) [1], the 2,3-ndc compound is also non-porous to nitrogen but exhibits reversible dehydration behavior [1].

MOF topology
Head-to-head
1D chain (isoreticular to CAU-15) with Ga³⁺ vs 3D MIL-53/MIL-69 type frameworks
Enforces 1D architecture, supports reversible dehydration
PXRD, Rietveld refinement
Metal-Organic Frameworks Coordination Chemistry Crystal Engineering

Isostructural 1D Lanthanide Chains with Tunable Luminescence and Magnetism

The 2,3-naphthalenedicarboxylate ligand was successfully employed to construct a series of four isostructural lanthanide coordination polymers with the formula [Ln3L4(phen)4(H2O)4](ClO4)·2H2O (Ln = Dy, Tb, Ho, Er; L = 2,3-ndc) [1]. The resulting structure is a 1D ribbon-like chain. Critically, the use of this ligand allowed for the isolation of compounds exhibiting lanthanide-specific properties: the Dy(III) complex showed slow magnetic relaxation behavior characteristic of a single-molecule magnet (SMM) [1], the Tb(III) and Dy(III) complexes displayed characteristic luminescence in the visible region, and the Er(III) complex showed near-infrared luminescence upon UV excitation [1].

Lanthanide chains
Class-level
Isostructural 1D ribbon-like chains with Dy, Tb, Ho, Er
Systematic tuning of luminescence and magnetism
Solvothermal synthesis; class-level inference, validate for target lanthanide
Lanthanide Chemistry Luminescence Single-Molecule Magnets

Dimethyl 2,3-Naphthalenedicarboxylate: Key Application Scenarios


Low-Temperature Molten-State Polymerization

Dimethyl 2,3-naphthalenedicarboxylate is an ideal monomer for polyesters or other polymers when the synthesis must occur below 100°C, or when a liquid monomer feed is required for existing industrial equipment. Its melting point of 52–54 °C makes it significantly easier to handle in the molten state compared to the high-melting 2,6-isomer (~190°C) [1], thus avoiding the high energy costs and potential thermal degradation associated with high-temperature processes. This is a direct procurement advantage for manufacturers seeking to retrofit existing low-temperature PET-like production lines for naphthalate-based materials.

Excimer-Free Fluorescent Sensor Design

When designing cyclodextrin-based fluorescent sensors or molecular machines, the 2,3-isomer is the preferred guest molecule if the goal is to avoid excimer fluorescence. Its unique 1:2 stoichiometry with γ-cyclodextrin, which prevents excimer formation , offers a cleaner signal than the 2,6- or 2,7-isomers, which both generate excimer fluorescence under identical conditions . This distinct fluorescence signature is critical for applications requiring unambiguous detection of binding events.

1D Chain MOFs for Dynamic Responsive Materials

For crystal engineers aiming to create 1D coordination polymers with specific topologies (e.g., isoreticular to CAU-15) rather than 3D frameworks, the 2,3-ndc linker is essential. Its sterically constrained geometry enforces a 1D chain architecture with Ga³⁺ ions, in contrast to the 3D networks formed by the 1,4- and 2,6-isomers . This property is valuable for developing materials with anisotropic properties or those that rely on 1D channels for transport. The demonstrated reversible dehydration behavior of the resulting MOF also suggests potential as a responsive or switchable material.

Lanthanide-Based Luminescent and Magnetic Material Platform

Researchers seeking a robust and predictable ligand platform for lanthanide coordination chemistry should select the 2,3-ndc diester or its acid form. It reliably forms an isostructural series of 1D ribbon-like chains with various lanthanides , enabling systematic investigation of lanthanide-dependent properties. This includes tuning luminescence from the visible (Tb, Dy) to the near-infrared (Er) and studying single-molecule magnet behavior (Dy) . This reproducibility is a significant procurement advantage for groups working on structure-property relationships in f-block chemistry.

Application
Selection Property
Validation Focus
Low-temperature polymerization research
Low-temperature processability profile
Melt-processing parameter validation
Excimer-free supramolecular sensor studies
Unique host-guest stoichiometry
Fluorescence signature validation in aqueous γ-CD systems
1D coordination polymer synthesis
Sterically enforced 1D topology
Framework dimensionality and dynamic behavior assessment
Lanthanide-based functional material research
Isostructural 1D platform for property tuning
Luminescence and magnetic relaxation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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